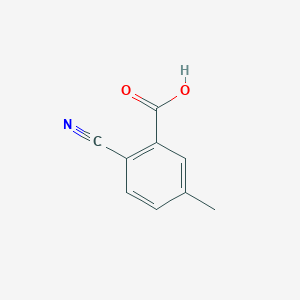

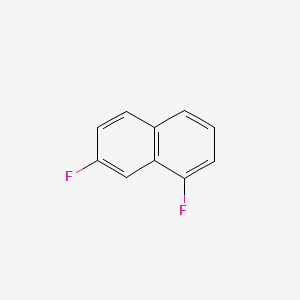

![molecular formula C10H16O B11920339 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one CAS No. 6541-58-8](/img/structure/B11920339.png)

1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,5,5-トリメチルビシクロ[2.2.1]ヘプタン-2-オンは、イソフェンコンとしても知られており、分子式C10H16Oの二環式ケトンです。この化合物はカンファーの誘導体であり、ケトン官能基を含む独特の二環式構造が特徴です。有機合成で一般的に使用され、科学研究や産業でさまざまな用途があります。

2. 製法

合成経路と反応条件

1,5,5-トリメチルビシクロ[2.2.1]ヘプタン-2-オンは、いくつかの方法で合成できます。 一般的な合成経路の1つは、オキソジペルオキシモリブデン(ピリジン)(ヘキサメチルホスホルアミド)(MoOPH)などの酸化剤を使用して、1,5,5-トリメチルビシクロ[2.2.1]ヘプタン-2-オールを酸化することです 。反応は通常、テトラヒドロフラン(THF)などの有機溶媒中で、制御された温度条件下で行われます。

工業生産方法

工業的な設定では、1,5,5-トリメチルビシクロ[2.2.1]ヘプタン-2-オンの製造は、多くの場合、同様の酸化剤を使用する大規模な酸化プロセスを伴います。反応条件は、最終製品の収率と純度を高くするために最適化されています。次に、化合物は蒸留または再結晶技術によって精製されます。

準備方法

Synthetic Routes and Reaction Conditions

1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common synthetic route involves the oxidation of 1,5,5-trimethylbicyclo[2.2.1]heptan-2-ol using oxidizing agents such as oxodiperoxymolybdenum (pyridine) (hexamethylphosphoric triamide) (MoOPH) . The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

化学反応の分析

反応の種類

1,5,5-トリメチルビシクロ[2.2.1]ヘプタン-2-オンは、次のようなさまざまな化学反応を起こします。

酸化: 化合物はさらに酸化されて、カルボン酸または他の酸化誘導体を形成することができます。

還元: ケトン基を還元すると、対応するアルコールである1,5,5-トリメチルビシクロ[2.2.1]ヘプタン-2-オールが得られます.

置換: 化合物は求核置換反応、特にカルボニル炭素で起こります。

一般的な試薬と条件

生成される主な生成物

酸化: カルボン酸および他の酸化誘導体。

還元: 1,5,5-トリメチルビシクロ[2.2.1]ヘプタン-2-オール.

置換: 使用される求核剤に応じて、さまざまな置換誘導体。

4. 科学研究における用途

1,5,5-トリメチルビシクロ[2.2.1]ヘプタン-2-オンは、科学研究でいくつかの用途があります。

化学: プロスタノイドの前駆体を含む、複雑な有機分子の合成における出発物質として使用されます.

生物学: 潜在的な生物学的活性と生体分子との相互作用について調査されています。

医学: 潜在的な治療特性、および医薬品化合物の合成における前駆体として調査されています。

産業: 香料、フレーバー、その他の工業用化学品の製造に使用されます。

科学的研究の応用

1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:

Chemistry: Used as a starting material in the synthesis of complex organic molecules, including prostanoid precursors.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

作用機序

1,5,5-トリメチルビシクロ[2.2.1]ヘプタン-2-オンの作用機序は、さまざまな分子標的との相互作用を伴います。ケトン官能基は求核攻撃を受けることがあり、さまざまな中間体を形成します。 これらの中間体は、使用される条件と試薬に応じて、さらに化学反応に関与することができます .

6. 類似の化合物との比較

1,5,5-トリメチルビシクロ[2.2.1]ヘプタン-2-オンは、カンファーやフェンコンなどの他の二環式ケトンに似ています。ただし、その特定の置換パターンと反応性のために独特です。

類似の化合物

カンファー: 1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2-オン.

フェンコン: 1,3,3-トリメチルビシクロ[2.2.1]ヘプタン-2-オン.

これらの化合物は、同様の二環式構造を共有していますが、置換パターンと官能基が異なり、化学反応性と用途が異なります。

類似化合物との比較

1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one is similar to other bicyclic ketones, such as camphor and fenchone. it is unique due to its specific substitution pattern and reactivity.

Similar Compounds

Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one.

Fenchone: 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one.

These compounds share a similar bicyclic structure but differ in their substitution patterns and functional groups, leading to variations in their chemical reactivity and applications.

特性

IUPAC Name |

1,5,5-trimethylbicyclo[2.2.1]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)6-10(3)5-7(9)4-8(10)11/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKHEYBJLXKPGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(CC1CC2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80487239 |

Source

|

| Record name | 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6541-58-8 |

Source

|

| Record name | 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80487239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

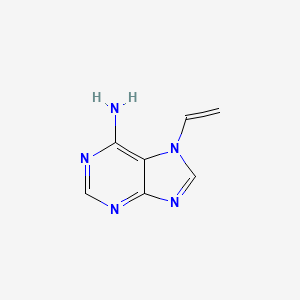

![6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11920291.png)

![5,7-Diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11920311.png)